molecular formula C20H30O4 B032005 prostaglandin J2 CAS No. 60203-57-8

prostaglandin J2

Cat. No.: B032005
CAS No.: 60203-57-8
M. Wt: 334.4 g/mol
InChI Key: UQOQENZZLBSFKO-POPPZSFYSA-N
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Description

Prostaglandin J2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. This compound is particularly notable for its role in various biological processes, including inflammation and cell signaling. It is a product of the cyclooxygenase pathway and is derived from prostaglandin D2 through a series of non-enzymatic reactions .

Scientific Research Applications

Prostaglandin J2 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Prostaglandin J2 (PGJ2) is a derivative of Prostaglandin D2 (PGD2) and serves as a potent agonist for PGD2 receptors (DP), exhibiting affinity constants (Ki) of 0.9 nM and 6.6 nM for hDP and hCRTH2 receptors, respectively . These receptors play a crucial role in the inflammatory cascade .

Mode of Action

PGJ2 exerts its actions by interacting with its targets, the DP receptors . Despite their lipid nature, prostaglandins are charged anions and have low intrinsic permeability across the plasma membrane. They cross it twice: once following their synthesis as they are released from the cytoplasm into the extracellular environment (efflux), and then again when they undergo reuptake into the cytoplasm (influx), a process that mimics neurotransmitter reuptake .

Biochemical Pathways

PGJ2 is an endogenous toxic product of cyclooxygenases (COX-1 and COX-2), key enzymes in the conversion of arachidonic acid into bioactive prostanoids . These prostanoids play a central role in the inflammatory cascade. The PGJ2-induced rat model develops progressive PD pathology, suggesting a positive feedback mechanism between PGJ2 and COX-2 that could lead to chronic neuroinflammation .

Pharmacokinetics

It is known that prostaglandins are products of the cyclooxygenase pathway, which is implicated in various diseases

Result of Action

PGJ2 treatment induces progressive PD-like pathology in rats. Concomitant with DA neuronal loss in the substantia nigra pars compacta (SNpc), PGJ2-treated rats exhibit microglia and astrocyte activation and motor deficits . This suggests that PGJ2 is actively involved in neuronal dysfunction induced by pro-inflammatory stimuli .

Action Environment

The action of PGJ2 is influenced by environmental factors. For instance, its levels are significantly increased upon brain injury . Moreover, the PGJ2-induced rat model suggests that a positive feedback mechanism between PGJ2 and COX-2 could lead to chronic neuroinflammation . This highlights the importance of the action environment in influencing the compound’s action, efficacy, and stability.

Safety and Hazards

PGJ2 is recognized as a hazard due to its potential to cause skin dryness or cracking, serious eye irritation, drowsiness, or dizziness . It is also highly flammable .

Biochemical Analysis

Biochemical Properties

Prostaglandin J2 plays a crucial role in biochemical reactions. It interacts with key enzymes, proteins, and other biomolecules. For instance, it is a ligand for the peroxisome proliferator-activated receptor (PPAR)-γ, and components of the NF-κB, and AP-1 signaling pathways . It modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits IL-1β-induced activation of NF-κB and AP-1, and expression of IL-6, IL-8, TNF-α, COX-2 and PGE2 in myocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its actions by potentially contributing to the transition from acute to chronic inflammation and to the spreading of neuropathology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to induce progressive Parkinson’s disease-like pathology in rats . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model, unilateral nigral PGJ2-microinfusions were used to study the impact of this compound . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the cyclooxygenase pathway, which is implicated in various diseases . The enzymes and cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are areas of active research.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is uptaken by cells via a carrier-mediated active transport, ending up in the cytoplasm and nucleus . The transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are still being studied.

Subcellular Localization

Current research suggests that it localizes strongly to the nuclear membrane as well as being found in the endoplasmic reticulum in human amnion-derived WISH cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. This process involves the removal of water molecules, leading to the formation of the cyclopentenone ring structure characteristic of this compound . The reaction typically occurs under mild conditions and does not require the presence of enzymes.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic retrosynthesis. This method employs enzymes to catalyze specific reactions, ensuring high stereoselectivity and efficiency. For example, the use of Baeyer–Villiger monooxygenase and ketoreductase enzymes can facilitate the production of this compound from simpler precursors .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin J2 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include various prostaglandin derivatives, each with unique biological activities. For example, the oxidation of this compound can lead to the formation of 15-deoxy-Δ12,14-prostaglandin J2, a compound with potent anti-inflammatory properties .

Comparison with Similar Compounds

Prostaglandin J2 is unique among prostaglandins due to its cyclopentenone ring structure and electrophilic properties. Similar compounds include:

This compound stands out due to its unique ability to covalently modify proteins and activate specific signaling pathways, making it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQENZZLBSFKO-POPPZSFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041105
Record name Prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60203-57-8
Record name PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60203-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-delta-9-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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